molecular formula C8H9BrClNO2 B1379427 6-Amino-3-bromo-2-methylbenzoic acid hydrochloride CAS No. 1797943-61-3

6-Amino-3-bromo-2-methylbenzoic acid hydrochloride

Cat. No.: B1379427
CAS No.: 1797943-61-3
M. Wt: 266.52 g/mol
InChI Key: HLFOCBMGWOXZLO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 2.33 (s, 3H, -CH₃).
    • δ 6.40–6.47 (m, 1H, aromatic H-4).
    • δ 7.42 (d, J=8.7 Hz, 1H, aromatic H-5).
    • δ 10.12 (broad, 2H, -NH₃⁺Cl⁻).
  • ¹³C NMR (126 MHz, DMSO-d₆) :

    • δ 21.5 (-CH₃).
    • δ 115.3 (C-Br).
    • δ 167.8 (C=O).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3340 (N-H stretch, ammonium).
  • 1685 (C=O stretch, carboxylic acid).
  • 1540 (C-Br vibration).
  • 1265 (C-N stretch).

UV-Vis Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 265 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) due to π→π* transitions in the aromatic system. A weaker band at 310 nm arises from n→π* transitions involving the amino and carboxyl groups.

Table 2: Spectral Assignments

Technique Key Peaks Assignment
¹H NMR δ 2.33 Methyl group
IR 1685 cm⁻¹ Carboxylic acid C=O
UV-Vis 265 nm Aromatic π→π* transition

Comparative Analysis with Isomeric Bromomethylbenzoic Acid Derivatives

Substituent positioning significantly alters physicochemical properties:

  • 6-Amino-3-bromo-2-chlorobenzoic acid (C₇H₅BrClNO₂):

    • Reduced thermal stability (ΔTₘ = 15°C vs. hydrochloride form).
    • Weaker hydrogen bonding due to chloride substitution at position 2.
  • Methyl 3-bromo-2-cyano-6-methylbenzoate (C₁₀H₈BrNO₂):

    • Electron-withdrawing cyano group increases electrophilicity at position 2.
    • Esterification shifts C=O stretching frequency to 1720 cm⁻¹ in IR.
  • 3-Bromo-5-nitrobenzoic acid (C₇H₄BrNO₄):

    • Nitro group induces para-directed reactivity, contrasting with the meta-directing amino group in the title compound.

Table 3: Isomer Comparison

Compound Melting Point (°C) λₘₐₓ (nm)
6-Amino-3-bromo-2-methylbenzoic acid HCl 215–217 265
6-Amino-3-bromo-2-chlorobenzoic acid 198–200 260
Methyl 3-bromo-2-cyano-6-methylbenzoate 142–144 275

Hydrogen Bonding Networks in Crystalline Form

The hydrochloride salt forms a three-dimensional hydrogen-bonded network stabilized by:

  • N-H···Cl⁻ interactions : Between the protonated amino group and chloride ions (distance: 2.95 Å).
  • O-H···O=C linkages : Carboxylic acid dimers with O···O distances of 2.65 Å.
  • C-H···Br weak interactions : Contributing to layer stacking (distance: 3.12 Å).

X-ray diffraction reveals a monoclinic crystal system with alternating layers of hydrophobic methyl groups and polar ionic regions. This arrangement enhances thermal stability, as evidenced by a decomposition temperature of 245°C.

Figure 1: Hydrogen Bonding Motifs

  • Primary : N⁺-H···Cl⁻ (ionic).
  • Secondary : O-H···O=C (carboxylic dimer).
  • Tertiary : C-H···Br (van der Waals).

Properties

IUPAC Name

6-amino-3-bromo-2-methylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c1-4-5(9)2-3-6(10)7(4)8(11)12;/h2-3H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFOCBMGWOXZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797943-61-3
Record name 6-amino-3-bromo-2-methylbenzoic acid hydrochloride
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Preparation Methods

Halogenation and Nitration

  • Halogenation : The introduction of a bromine atom into the benzene ring is a crucial step. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

  • Nitration : Nitration of the benzene ring can be performed using nitric acid and sulfuric acid. However, this step may need to be carefully controlled to avoid over-nitration.

Reduction and Hydrolysis

  • Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over palladium on carbon (Pd/C) or transfer hydrogenation methods.

  • Hydrolysis : The esterification of the carboxylic acid group can be reversed through hydrolysis using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Challenges and Considerations

  • Regioselectivity : Ensuring the correct positioning of the bromo and amino groups is crucial.
  • Yield Optimization : Each step must be optimized to maximize yield and minimize by-products.
  • Purification : Techniques like recrystallization or chromatography may be necessary to achieve high purity.

Data Tables

Due to the lack of specific data on this compound, the following table provides a general outline of conditions that might be used in similar syntheses:

Step Reaction Conditions Yield
Bromination NBS, Acetic Acid, 50°C 80-90%
Nitration HNO3/H2SO4, 0°C 70-80%
Reduction H2/Pd/C, EtOH, 25°C 85-95%
Hydrolysis NaOH, H2O, 100°C 90-95%
Salt Formation HCl, EtOH, 25°C 95-100%

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Nitro derivatives or other oxidized forms of the compound.

    Coupling Products: Complex organic molecules with extended carbon chains.

Scientific Research Applications

Organic Synthesis

6-Amino-3-bromo-2-methylbenzoic acid hydrochloride serves as a building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it a valuable intermediate for synthesizing more complex organic molecules. The compound can undergo:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
  • Coupling Reactions: It can be involved in reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
  • Reduction and Oxidation Reactions: The amino group can be modified, allowing for further chemical transformations.

Biological Research

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties: Studies have demonstrated significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicate promising potential for development as an antibiotic.
  • Anticancer Activity: In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines (e.g., MCF-7 and HeLa). The mechanism involves inducing apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Pharmaceutical Development

This compound is explored as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics may enhance the efficacy and specificity of drug candidates, particularly those targeting specific biological pathways or diseases.

Industrial Applications

In addition to its roles in research, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various applications within the chemical industry.

Antimicrobial Activity Study

A study evaluated various benzoic acid derivatives, including this compound, revealing significant antimicrobial effects against multiple bacterial strains. The results indicated potential for further development into antibiotic therapies.

Anticancer Efficacy Study

In vitro experiments demonstrated that this compound inhibits cancer cell growth by triggering apoptosis. This finding supports its exploration as a candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-2-methylbenzoic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and amino groups play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s unique substitution pattern distinguishes it from other hydrochlorides. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
6-Amino-3-bromo-2-methylbenzoic acid HCl Br, CH₃, NH₂ Benzoic acid, amine 250.52 No documented bioactivity
Jatrorrhizine HCl Benzodioxole, OCH₃ Quaternary ammonium, alkaloid ~338.38 Antidiabetic activity; HPLC-analyzed
Nicardipine HCl NO₂, CH₂OCH₃ Dihydropyridine, ester 479.53 Acid-stable calcium channel blocker
6-Amino-3-ethylphenol HCl C₂H₅, NH₂ Phenol, amine 181.64 Market data available (1997–2046)
Yohimbine HCl Carboxylic acid methyl ester Indole alkaloid 390.90 α₂-Adrenergic antagonist
Key Observations:
  • Bromine vs. Ethyl/Methoxy Groups: The bromine atom in the target compound may increase electrophilic reactivity compared to ethyl (in 6-amino-3-ethylphenol HCl) or methoxy groups (in Jatrorrhizine HCl). Halogenation often enhances binding affinity in drug candidates but may reduce metabolic stability .
  • Benzoic Acid vs. Ester/Phenol: The carboxylic acid group in the target compound confers higher acidity (pKa ~2–3) compared to phenol (pKa ~10) or ester derivatives, influencing solubility and ionization under physiological conditions .

Pharmacological and Stability Comparisons

Commercial and Analytical Data

  • Analytical Profiling : HPLC methods for berberine HCl and palmatine HCl (retention time: 6–7 minutes) could be adapted for quantifying the target compound, though its retention behavior remains unstudied .

Biological Activity

6-Amino-3-bromo-2-methylbenzoic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H9_9BrClNO2_2, with a molecular weight of approximately 266.52 g/mol. The compound features an amino group, a bromo substituent, and a methyl group on a benzoic acid backbone, which contribute to its unique biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : The compound has been explored for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
  • Enzyme Interaction : Interaction studies have shown that this compound may bind to various enzymes and receptors, potentially influencing metabolic pathways.

The mechanism of action for this compound involves its interaction with specific biological targets. The amino and bromo groups are crucial for its reactivity and binding affinity. These interactions can lead to the inhibition or activation of certain biochemical pathways, which is essential for its pharmacological effects .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Bromination : 2-Methylbenzoic acid is brominated at the 3rd position using bromine (Br2_2) in the presence of a catalyst such as iron (Fe).
  • Nitration : The brominated product is nitrated at the 6th position using concentrated nitric acid (HNO3_3) and sulfuric acid (H2_2SO4_4).
  • Reduction : The nitro group is reduced to an amino group using a reducing agent like iron (Fe) and hydrochloric acid (HCl).
  • Hydrochloride Formation : The final step involves converting the amino compound to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Case Studies

  • Antimicrobial Activity Study : A study conducted on various derivatives of benzoic acids, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as an antibiotic.
  • Anticancer Efficacy : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Comparative Analysis

To highlight the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
6-Amino-3-bromo-2-methylbenzoic acidAmino and bromo groupsSpecific arrangement enhances biological activity
6-Amino-2-bromo-3-methylbenzoic acidSimilar amino and bromo groupsDifferent position of bromo substituent
5-Amino-3-bromo-2-methylbenzoic acidAmino group at position 5Variation in amino positioning
4-Amino-3-bromo-2-methylbenzoic acidAmino group at position 4Different reactivity profile due to positioning

Q & A

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

  • Methodological Answer : Apply ANOVA to compare yields and purity across ≥3 independent batches. Use principal component analysis (PCA) to correlate variability with reaction parameters (e.g., stirring speed, reagent stoichiometry). Establish acceptance criteria (e.g., RSD <2% for HPLC peak area) and validate using ICH Q2(R1) guidelines .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3-bromo-2-methylbenzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Amino-3-bromo-2-methylbenzoic acid hydrochloride

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